molecular formula C7H6BrN3 B12457157 5-Bromo-3-(methylamino)picolinonitrile

5-Bromo-3-(methylamino)picolinonitrile

Cat. No.: B12457157
M. Wt: 212.05 g/mol
InChI Key: HGRVDUJHWHQKTQ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry. medchemexpress.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. bldpharm.combldpharm.com Its prevalence is due to several key factors:

Biological Activity: The pyridine nucleus is a common feature in many biologically active natural products, such as nicotine (B1678760) and vitamin B6 (pyridoxine), and is a core component in over 7000 existing drug molecules. bldpharm.com

Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can improve the aqueous solubility of drug candidates, a crucial parameter for bioavailability. medchemexpress.com

Synthetic Versatility: The pyridine ring can be readily functionalized at various positions through a range of chemical reactions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. medchemexpress.com

The unique electronic nature of the pyridine ring, with its electron-deficient character, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. medchemexpress.com This reactivity profile provides a powerful toolkit for synthetic chemists to construct complex molecular architectures.

Overview of Nitrile-Functionalized Pyridine Architectures and their Versatility

The incorporation of a nitrile (-C≡N) group onto a pyridine scaffold gives rise to picolinonitriles, a class of compounds with remarkable versatility. The nitrile group is a valuable functional group in organic synthesis for several reasons:

Synthetic Handle: The nitrile group can be converted into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a wide array of derivatives.

Electronic Influence: As a strongly electron-withdrawing group, the nitrile function significantly influences the electronic properties of the pyridine ring, affecting its reactivity and the acidity of other substituents.

Bioisostere: In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, and can participate in hydrogen bonding interactions with biological targets.

Nitrile-functionalized pyridinium (B92312) ionic liquids have also been synthesized, demonstrating the diverse applications of this structural motif, extending into the realm of materials science. nih.gov

Contextualization of 5-Bromo-3-(methylamino)picolinonitrile within Halogenated Picolinonitrile Research

This compound belongs to the sub-class of halogenated picolinonitriles. The introduction of a halogen atom, in this case, bromine, onto the picolinonitrile framework further diversifies its chemical properties and potential applications.

Halogenation of pyridines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. nih.gov The position of the halogen atom is crucial, and methods to selectively functionalize specific C-H bonds on the pyridine ring are an area of active research. nih.gov The bromine atom in this compound serves as a key reactive site, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing complex molecules.

While detailed research findings on this compound itself are not extensively reported in publicly available literature, its structure suggests its role as a valuable intermediate in synthetic chemistry. It combines the features of a picolinonitrile with a halogen for further diversification and a methylamino group, which can influence its biological activity profile. For context, the related compound 5-bromopicolinonitrile is used as a biochemical reagent in life science research. medchemexpress.com The study of halogenated azidopyridines, which are also bifunctional building blocks, highlights the interest in such synthons for medicinal chemistry.

The properties of this compound can be inferred by comparing it with other known halogenated picolinonitriles. The following table provides a comparative overview of related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 2167619-52-3C₇H₆BrN₃212.05Contains bromo, methylamino, and cyano groups. bldpharm.com
5-Bromopicolinonitrile97483-77-7C₆H₃BrN₂183.01A simpler bromo-substituted picolinonitrile. bldpharm.com
5-Bromo-3-methylpicolinonitrile156072-86-5C₇H₅BrN₂197.04A constitutional isomer of the title compound. bldpharm.com
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile1214377-57-7C₇H₂BrF₃N₂267.00Features a trifluoromethyl group instead of a methylamino group. bldpharm.com

This comparative data underscores the modular nature of picolinonitrile chemistry, where systematic changes in substitution patterns allow for the exploration of a vast chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-(methylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C7H6BrN3/c1-10-6-2-5(8)4-11-7(6)3-9/h2,4,10H,1H3

InChI Key

HGRVDUJHWHQKTQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 3 Methylamino Picolinonitrile and Key Precursors

Strategies for Regioselective Bromination of Picolinonitrile Scaffolds

The introduction of a bromine atom at a specific position on the picolinonitrile core is a pivotal step. The regiochemical outcome of the bromination is highly dependent on the electronic nature of the substituents already present on the pyridine (B92270) ring.

Direct Halogenation Approaches (e.g., N-bromosuccinimide)

Studies on related aminopyridine systems provide valuable insights. For instance, the bromination of 2-aminopyridine (B139424) using NBS in acetone (B3395972) has been shown to yield 2-amino-5-bromopyridine (B118841), indicating that bromination can occur at the position para to the amino group. ijssst.info Similarly, aminopyrimidines have been successfully brominated at the 5-position using NBS. researchgate.net These examples suggest that direct bromination of a 3-aminopicolinonitrile precursor could be a viable strategy to install the bromine atom at the desired 5-position.

Interactive Data Table: Conditions for Direct Bromination of Aminopyridine Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)ProductReference
2-AminopyridineNBSAcetone102-Amino-5-bromopyridine ijssst.info
AminopyrimidinesNBSNot specifiedNot specified5-Bromopyrimidines researchgate.net

Indirect Bromination via Precursor Modification

When direct bromination does not afford the desired regioselectivity, indirect methods can be employed. A powerful strategy is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) bromide solution. orgsyn.org This method allows for the introduction of a bromine atom at the position formerly occupied by the amino group. For instance, a synthetic route could be designed where an amino group is strategically placed at the 5-position of the picolinonitrile ring, which is then converted to the bromo substituent via a Sandmeyer reaction. This approach has been utilized in the synthesis of 5-bromo phthalide (B148349) and 3-bromo-5-trifluoromethylaniline.

Introduction of the Methylamino Moiety

The installation of the methylamino group at the 3-position of the 5-bromopicolinonitrile scaffold is another crucial transformation. This can be achieved through several established synthetic methods.

Nucleophilic Aromatic Substitution of Halogenated Picolinonitrile Intermediates with Methylamine (B109427)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings. rsc.orgresearchgate.net A dihalogenated precursor, such as 3,5-dibromopicolinonitrile, would be a suitable substrate for this reaction. The electron-withdrawing nature of the pyridine nitrogen and the cyano group at the 2-position sufficiently activates the ring for nucleophilic attack by methylamine.

The reaction would proceed by the displacement of the bromide at the 3-position. The regioselectivity of this substitution is generally favored at the position that best stabilizes the negative charge in the Meisenheimer intermediate. Computational studies on related heterocyclic systems have shown that factors such as intramolecular hydrogen bonding can also play a significant role in directing the regiochemical outcome of the substitution. researchgate.net

Reductive Amination Strategies for Amine Incorporation

Reductive amination provides an alternative route for the introduction of the methylamino group. This method would involve a precursor containing a carbonyl group at the 3-position, such as 5-bromo-3-formylpicolinonitrile. The reaction of this aldehyde with methylamine would form an intermediate imine, which is then reduced in situ to the desired secondary amine using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.

Multi-Step Synthesis Pathways Involving the Picolinonitrile Core

The synthesis of 5-Bromo-3-(methylamino)picolinonitrile will invariably involve a multi-step sequence, starting from simpler, more readily available pyridine or picolinonitrile derivatives. nih.gov Several plausible synthetic routes can be envisioned based on the key reactions discussed.

One potential pathway could begin with the Hofmann degradation of nicotinamide (B372718) to produce 3-aminopyridine. google.comorgsyn.org Subsequent steps would involve the introduction of the cyano group to form 3-aminopicolinonitrile, followed by regioselective bromination at the 5-position and finally, methylation of the amino group.

An alternative strategy could start from 3-nitropicolinonitrile. Reduction of the nitro group would yield 3-aminopicolinonitrile, which could then be subjected to the same bromination and methylation sequence.

A third approach might involve the early introduction of the bromine atom. For example, starting with 2-aminopyridine, bromination yields 2-amino-5-bromopyridine. ijssst.infoorgsyn.org Further functionalization would be required to introduce the cyano group at the 2-position and the methylamino group at the 3-position. The synthesis of bioactive pyrido[2,3-d]pyrimidines often proceeds through substituted aminonicotinonitrile intermediates, underscoring the significance of these building blocks in the synthesis of complex heterocyclic molecules. nih.gov

Interactive Data Table: Potential Multi-Step Synthetic Pathways

Starting MaterialKey IntermediatesKey Reactions
Nicotinamide3-Aminopyridine, 3-Aminopicolinonitrile, 5-Bromo-3-aminopicolinonitrileHofmann degradation, Cyanation, Bromination, N-Methylation
3-Nitropicolinonitrile3-Aminopicolinonitrile, 5-Bromo-3-aminopicolinonitrileNitro group reduction, Bromination, N-Methylation
3,5-DibromopicolinonitrileThis compoundNucleophilic aromatic substitution

Convergent Synthesis Approaches

One conceptual convergent pathway could begin with the synthesis of 3-(methylamino)picolinonitrile. This intermediate could potentially be synthesized from 3-aminopicolinonitrile through methylation of the amino group. The final step would then be the selective bromination of the 3-(methylamino)picolinonitrile at the 5-position. The electron-donating nature of the methylamino group would direct the electrophilic brominating agent to the ortho and para positions. Given that the para position (C5) is sterically accessible, this bromination is expected to proceed with reasonable regioselectivity.

A hypothetical convergent synthesis is outlined below:

Step Reaction Reagents and Conditions Intermediate/Product
1Methylation3-Aminopicolinonitrile, Methyl iodide, Base (e.g., K2CO3), Solvent (e.g., DMF)3-(Methylamino)picolinonitrile
2Bromination3-(Methylamino)picolinonitrile, N-Bromosuccinimide (NBS), Solvent (e.g., CCl4), Radical initiator (e.g., AIBN)This compound

This table represents a conceptual pathway and the specific conditions may require optimization.

Linear Synthesis Sequences

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. This approach is often more straightforward in its planning and execution. A logical linear synthesis for this compound would commence with a readily available brominated pyridine precursor.

A practical and well-documented linear approach starts from 5-Bromo-3-nitropyridine. The nitro group can be reduced to an amino group, followed by the introduction of the nitrile functionality and finally methylation of the amino group. A key intermediate in this pathway is 3-Amino-5-bromopicolinonitrile, which is commercially available. mendelchemicals.comsigmaaldrich.com

The synthesis of 3-Amino-5-bromopyridine from 5-Bromo-3-nitropyridine has been reported with a high yield of 96% using a palladium on activated charcoal (Pd/C) catalyst with tetrahydroxydiboron (B82485) in acetonitrile (B52724). chemicalbook.com The subsequent conversion of the aminopyridine to the aminopicolinonitrile can be achieved through various methods, such as a Sandmeyer reaction involving diazotization of the amino group followed by cyanation.

The final step in this linear sequence is the nucleophilic substitution of a suitable precursor with methylamine. For instance, starting from the commercially available 3-Amino-5-bromopicolinonitrile, a direct methylation of the amino group would yield the final product. Alternatively, a related precursor such as 5-Bromo-3-fluoropicolinonitrile could undergo nucleophilic aromatic substitution with methylamine to afford this compound. The reaction of 5,7-dinitroquinazoline-4-one with methylamine serves as a precedent for the nucleophilic substitution of an activated aromatic system. rsc.org

A representative linear synthetic sequence is detailed in the table below:

Step Starting Material Reaction Key Reagents Product Yield Reference
15-Bromo-3-nitropyridineReductionPd/C, Tetrahydroxydiboron3-Amino-5-bromopyridine96% chemicalbook.com
23-Amino-5-bromopyridineDiazotization & CyanationNaNO2, HCl; CuCN3-Amino-5-bromopicolinonitrile-Plausible
33-Amino-5-bromopicolinonitrileN-MethylationMethylating agent (e.g., CH3I), BaseThis compound-Plausible

Yields are not reported for all steps and would require experimental determination.

Purification and Isolation Techniques in Picolinonitrile Synthesis (e.g., Column Chromatography)

The purification of the final product, this compound, and its precursors is critical to obtain the compound with the required purity for subsequent applications. Column chromatography is a widely employed technique for the purification of such organic compounds.

The purification of basic organic amines, such as the target compound, can present challenges when using standard silica (B1680970) gel chromatography due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface. biotage.com This can lead to poor separation, tailing of peaks, and potential degradation of the product. To mitigate these issues, several strategies can be employed.

One approach is to use an amine-functionalized silica gel as the stationary phase. biotage.com This provides a more basic surface, reducing the undesirable interactions with the basic analyte. Alternatively, a competing amine, such as triethylamine (B128534) or ammonia (B1221849), can be added to the mobile phase to neutralize the acidic sites on the silica gel. biotage.com

A relevant example is the purification of 2-bromo-3-(methylamino)naphthalene-1,4-dione, a compound also containing a methylamino group adjacent to a bromine atom, which was successfully purified using column chromatography with a toluene:methanol (9:1) eluent system. researchgate.netnih.gov For the purification of aminopicolinonitriles, similar solvent systems, potentially with the addition of a small amount of a basic modifier, would be suitable.

The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. Once the pure fractions are collected, the solvent is removed under reduced pressure to yield the purified compound.

Below is a table summarizing typical column chromatography conditions for the purification of aminopicolinonitrile derivatives:

Parameter Condition Purpose Reference
Stationary Phase Silica Gel or Amine-Functionalized SilicaAdsorbent for separation biotage.com
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolTo carry the components through the column biotage.com
Mobile Phase Modifier Triethylamine (0.1-1%) or AmmoniaTo reduce peak tailing of basic compounds biotage.com
Monitoring Thin-Layer Chromatography (TLC)To identify fractions containing the product-
Elution Technique Gradient or IsocraticTo optimize separation-

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Methylamino Picolinonitrile

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular complexity. Its reactivity is most prominently exploited in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The carbon-bromine bond in such aryl bromides is generally more susceptible to oxidative addition with a palladium(0) catalyst than the more stable carbon-chlorine bond, making it a preferred starting material for these reactions. illinois.edu

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig Reactions)

Palladium-catalyzed reactions are central to modern synthetic chemistry for their ability to form carbon-carbon bonds with high efficiency and selectivity. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a premier method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edulibretexts.org The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com For a substrate like 5-bromo-3-(methylamino)picolinonitrile, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or vinyl groups at the 5-position of the pyridine ring. organic-chemistry.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands), and base is crucial for optimizing reaction conditions. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Role in Reaction Citation
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Source of the active Pd(0) catalyst. libretexts.orgnih.gov
Ligand PPh₃, P(t-Bu)₃, PCy₃, XPhos Stabilizes the palladium center and modulates its reactivity. organic-chemistry.orgnih.gov
Organoboron Reagent Arylboronic acids, pinacol (B44631) esters Provides the carbon nucleophile for the coupling. illinois.eduyoutube.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu Activates the organoboron species to facilitate transmetalation. youtube.comorganic-chemistry.org
Solvent Toluene, Dioxane, DMF Solubilizes reactants and influences reaction kinetics. youtube.comnih.gov

The Buchwald-Hartwig amination , while primarily known for forming carbon-nitrogen bonds, is part of the broader class of palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The user's inclusion of it under C-C bond formation is likely a miscategorization, as its fundamental application is in C-N bond formation, as detailed in the following section.

Carbon-Heteroatom Coupling Reactions

The bromine substituent is also readily displaced through palladium-catalyzed reactions to form bonds with heteroatoms such as nitrogen, oxygen, or sulfur.

The Buchwald-Hartwig amination is the archetypal C-N cross-coupling reaction, enabling the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would involve coupling with a primary or secondary amine at the 5-position. The development of specialized phosphine (B1218219) ligands (e.g., BINAP, DPPF, Josiphos-type ligands) has been critical in expanding the scope of this reaction to include a wide range of amines, including ammonia (B1221849) equivalents, and improving reaction efficiency under milder conditions. wikipedia.orgchemspider.com The use of a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typical. chemspider.comnih.gov Research on 3-halo-2-aminopyridines has demonstrated that ligands like RuPhos and BrettPhos are effective for such transformations. nih.gov

Reactivity of the Nitrile Group

The cyano (nitrile) group is a versatile functional group that can undergo various transformations, primarily involving its electrophilic carbon atom.

Nucleophilic Additions to the Nitrile Functionality

The nitrile group is susceptible to attack by nucleophiles. For instance, hydrolysis under acidic or basic conditions can convert the nitrile to a carboxylic acid or a primary amide. Reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of ketones after an aqueous workup.

Derivatization of the Nitrile Group to Amidine Derivatives

A significant transformation of the nitrile group is its conversion to an amidine. This can be achieved through several methods. A common approach is the Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with an amine to yield the amidine. Alternatively, direct reaction with amines or their derivatives under specific conditions can also furnish amidines. For example, the reaction of nitriles with hydroxylamine (B1172632) can produce N-hydroxyamidines, which can serve as precursors to amidines. semanticscholar.org

Reactivity of the Methylamino Group

The secondary methylamino group attached to the pyridine ring is nucleophilic and can participate in various reactions.

The nitrogen atom's lone pair of electrons makes it susceptible to acylation with reagents like acyl chlorides or anhydrides to form the corresponding N-methylamides. Similarly, it can undergo alkylation with alkyl halides. The reactivity of this group can be influenced by the electronic properties of the pyridine ring. The presence of the electron-withdrawing nitrile and bromo groups deactivates the ring, but the amino group itself acts as an activating, ortho-, para-directing group, although the positions are already substituted. Its primary reactivity remains centered on the nitrogen atom itself. Studies on related aminopyridine derivatives show their utility in a wide range of biological and pharmacological applications, often stemming from modifications at the amino group. rsc.org

Amine-Based Transformations and Functionalization

The methylamino group at the 3-position of the pyridine ring is a key site for various chemical transformations. As a secondary amine, it can participate in a range of reactions typical for this functional group, allowing for further functionalization of the molecule.

The methylamino group can also be involved in condensation reactions . For instance, it could react with aldehydes or ketones to form imines, although the reactivity might be influenced by the electronic effects of the pyridine ring.

Furthermore, the nitrogen atom of the methylamino group possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The formation of metal complexes with aminopyridine derivatives is a well-documented phenomenon. researchgate.net For example, 2-(methylamino)pyridine (B147262) is known to form complexes with copper(II) salts containing various anions. acs.org

Another potential transformation involves the modification of the amino group itself. For instance, diazotization of the primary amino group in 3-aminopyridines is a known process, which can then be followed by Sandmeyer-type reactions to introduce a variety of other functional groups. While the target compound has a secondary amine, related transformations might be possible under specific conditions or after de-methylation.

The basicity of the methylamino nitrogen is influenced by the electron-withdrawing nature of the pyridine ring and the cyano group. This reduced basicity compared to aliphatic amines might necessitate specific catalysts or reaction conditions to achieve certain transformations.

Role in Intramolecular Interactions and Conformational Dynamics

The spatial arrangement of the functional groups in this compound can lead to significant intramolecular interactions that influence its conformation and, consequently, its reactivity.

A key potential interaction is intramolecular hydrogen bonding . A hydrogen bond could form between the hydrogen atom of the methylamino group and the nitrogen atom of the adjacent cyano group, creating a stable six-membered ring structure. Such intramolecular hydrogen bonds are known to play a crucial role in the conformational preferences of molecules. Studies on derivatives of 3-amino-propenethial have shown the existence of resonance-assisted hydrogen bonds. sigmaaldrich.com While not a direct analogue, this suggests the favorability of such interactions in similar systems.

The presence of a hydrogen bond donor (the N-H of the methylamino group) and multiple potential acceptors (the ring nitrogen and the nitrile nitrogen) allows for different conformational possibilities. Theoretical studies on 2-aminopyridine (B139424) and its derivatives have investigated the dynamics of hydrogen bonding in the excited state, indicating a strengthening of intermolecular hydrogen bonds. nbinno.com Similar principles would apply to intramolecular interactions in this compound, affecting its photophysical properties.

The conformation of the molecule is also influenced by steric factors. The methyl group on the amine and the adjacent cyano group can lead to steric hindrance, which might restrict the rotation around the C3-N bond. The analysis of substituted prolines has demonstrated how substituents on a ring can impose conformational restraints. chemicalbook.comnih.gov Similarly, the substituents on the pyridine ring of this compound will dictate the preferred spatial arrangement of the atoms. For instance, in 4-(methylamino)pyridine, the non-hydrogen atoms are reported to lie in a common plane. nih.gov

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring of Picolinonitrile Derivatives

The pyridine ring is generally considered electron-deficient compared to benzene, which affects its susceptibility to substitution reactions. The presence of activating and deactivating groups on the ring further modifies this reactivity. In this compound, the methylamino group is an activating group, while the bromo and cyano groups are deactivating.

Electrophilic Substitution:

The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. libretexts.org Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions. In the case of this compound, the 3-position is already substituted. The methylamino group at C3 is a strong activating group and an ortho-, para-director. Therefore, it would direct incoming electrophiles to the 2-, 4-, and 6-positions. The bromo group at C5 is a deactivating group but also an ortho-, para-director, directing to the 4- and 6-positions. The cyano group at C2 is a strong deactivating group and a meta-director, directing to the 4- and 6-positions.

Considering these combined effects:

Position 2: Activated by the methylamino group but strongly deactivated and sterically hindered by the cyano group.

Position 4: Activated by the methylamino group and directed by the bromo and cyano groups. This position is likely the most favorable for electrophilic attack.

Position 6: Activated by the methylamino group and directed by the bromo and cyano groups.

Nucleophilic Substitution:

The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2-, 4-, and 6-positions. The presence of electron-withdrawing groups enhances this reactivity. In this compound, the bromo group at the 5-position is a potential leaving group for nucleophilic substitution.

The reactivity towards nucleophilic substitution is influenced by the electronic environment of the ring. The cyano group at C2 and the ring nitrogen significantly withdraw electron density, making the ring more electrophilic. The methylamino group at C3, being an electron-donating group, would somewhat counteract this effect.

Nucleophilic substitution of a bromo group on a pyridine ring is a known reaction. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide undergoes nucleophilic substitution at the 3-position. researchgate.net In the case of this compound, a strong nucleophile could potentially displace the bromide at the C5 position. The success of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

Derivatization and Structural Modification Strategies Employing 5 Bromo 3 Methylamino Picolinonitrile

Design and Synthesis of Advanced Picolinonitrile Derivatives

The 5-bromo-3-(methylamino)picolinonitrile scaffold is a key intermediate in the design of sophisticated molecules, particularly in the field of medicinal chemistry. indiamart.comnih.gov Its structure serves as a foundational template for developing targeted therapeutic agents, such as kinase inhibitors. nih.govnih.gov The design process often involves leveraging the existing functionalities to build larger, more complex structures with specific biological activities.

A primary strategy for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com The bromine atom at the 5-position of the pyridine (B92270) ring is particularly amenable to these reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This method was successfully employed in the synthesis of novel pyridine derivatives from a similar starting material, 5-bromo-2-methylpyridin-3-amine, highlighting the robustness of this approach. mdpi.com

For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, a picolinonitrile core was elaborated into a highly potent and selective molecule, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile. nih.gov This complex derivative showcases a multi-step synthesis where the initial picolinonitrile scaffold is systematically built upon to achieve the desired pharmacological profile. nih.gov The synthesis of such advanced derivatives underscores the importance of the picolinonitrile core as a reliable and adaptable starting point for combinatorial library synthesis and lead optimization campaigns. nih.govnih.gov

Derivative ClassSynthetic MethodKey TransformationReference
Aryl-substituted PicolinonitrilesSuzuki Cross-CouplingReaction of the 5-bromo position with various arylboronic acids in the presence of a palladium catalyst. mdpi.com
Heterocyclic-substituted PicolinonitrilesBuchwald-Hartwig AminationCoupling of the 5-bromo position with nitrogen-containing heterocycles. nih.gov
CHK1 InhibitorsMulti-step SynthesisSequential functionalization, including substitution of the bromo group and modification of other positions to build a complex, active molecule. nih.gov
FGFR InhibitorsStructure-based DesignUse of the pyridopyrimidinone scaffold, a related structure, to develop irreversible covalent inhibitors. nih.gov

Functional Group Interconversions on the Picolinonitrile Core

The three key functional groups of this compound offer independent handles for chemical modification, allowing for a wide range of functional group interconversions.

The Bromo Group: The bromine atom is an excellent leaving group, making it the primary site for introducing structural diversity. As mentioned, it readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (e.g., Suzuki, Stille) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds. mdpi.com This allows for the attachment of alkyl, aryl, and amino substituents.

The Cyano Group: The nitrile (cyano) group is a versatile functional handle that can be transformed into several other important chemical moieties. rsc.orgresearchgate.net

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. libretexts.org This conversion is fundamental for creating derivatives with different polarity and hydrogen bonding capabilities.

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. libretexts.org This introduces a new basic center and a site for further derivatization.

Organometallic Addition: Reaction with Grignard or organolithium reagents, followed by hydrolysis, converts the nitrile into a ketone, providing a route to expand the carbon skeleton. libretexts.org

Cyclization: The cyano group can participate in radical cascade reactions or act as an electrophile in intramolecular cyclizations to form various heterocyclic rings. rsc.orgresearchgate.net

The Methylamino Group: The secondary amine is nucleophilic and can undergo a variety of standard amine reactions. These include acylation to form amides, alkylation to form tertiary amines, and sulfonylation to produce sulfonamides. For example, the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from a similar precursor demonstrates a straightforward acylation process. mdpi.com Such modifications can modulate the electronic properties and steric profile of the molecule.

Functional GroupTransformationResulting GroupTypical ReagentsReference
5-BromoSuzuki CouplingAryl/HeteroarylAr-B(OH)₂, Pd catalyst, base mdpi.com
Buchwald-Hartwig AminationAmine (Aryl/Alkyl)R-NH₂, Pd catalyst, base nih.gov
2-CyanoAcid/Base HydrolysisCarboxylic AcidH₃O⁺ or OH⁻, H₂O, heat libretexts.org
ReductionAminomethylLiAlH₄ then H₂O libretexts.org
Grignard ReactionKetoneR-MgBr then H₃O⁺ libretexts.org
3-MethylaminoAcylationAmideAcyl chloride, base mdpi.com
AlkylationTertiary AmineAlkyl halide, base

Exploration of Chiral Derivatives from Picolinonitrile Scaffolds

While this compound is an achiral molecule, it serves as an excellent starting point for the synthesis of enantiomerically pure chiral derivatives. bldpharm.com The introduction of chirality is a critical step in drug design, as different enantiomers of a molecule often have vastly different biological activities.

Strategies for synthesizing chiral derivatives typically involve one of the following approaches:

Coupling with Chiral Building Blocks: The most direct method is to react the picolinonitrile core with a readily available, enantiomerically pure reagent. For example, the synthesis of a CHK1 inhibitor involved the introduction of a chiral (R)-piperidin-3-yloxy group onto the picolinonitrile scaffold. nih.gov This can be achieved through nucleophilic aromatic substitution or other coupling reactions at one of the reactive sites.

Asymmetric Synthesis: A prochiral center can be created on a derivative and then subjected to an asymmetric reaction. For instance, a ketone derivative could be asymmetrically reduced to a chiral alcohol using a chiral catalyst.

Enzymatic Resolution: A racemic mixture of a derivatized picolinonitrile can be resolved using enzymes. Lipases and proteases are known to selectively catalyze reactions on one enantiomer, allowing for the separation of the two. nih.govresearchgate.net This method is highly effective for producing compounds with high enantiomeric purity. researchgate.net

The development of chiral derivatives allows for a detailed exploration of the stereochemical requirements of a biological target, leading to more potent and selective agents. rsc.orgnih.gov

StrategyDescriptionExample TransformationReference
Chiral Building Block SynthesisCovalent attachment of an enantiomerically pure moiety to the achiral scaffold.Reaction of the scaffold with (R)-piperidin-3-ol to introduce a chiral ether linkage. nih.gov
Enzymatic Kinetic ResolutionUsing an enzyme to selectively react with one enantiomer of a racemic derivative, allowing for separation.A lipase (B570770) selectively hydrolyzes an ester group on the (R)-enantiomer, leaving the (S)-enantiomer unreacted. nih.govresearchgate.net
Asymmetric CatalysisUsing a chiral catalyst to guide a reaction to form predominantly one enantiomer.Asymmetric hydrogenation of a C=C bond in a derivative to create a chiral center. rsc.org
Diastereoselective ResolutionReacting a racemic derivative with a chiral auxiliary to form diastereomers, which can be separated by physical means like chromatography.Formation of diastereomeric amides using a chiral amine, followed by separation and hydrolysis. capes.gov.br

Scaffold Hopping and Bioisosteric Replacements in Derivative Design

In advanced drug discovery, it is often beneficial to move beyond simple derivatization and explore entirely new core structures, a strategy known as scaffold hopping. nih.govnih.gov This involves replacing the central picolinonitrile framework with a different ring system that maintains the crucial three-dimensional arrangement of key functional groups. The goal is to discover novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable patent position. nih.gov For example, a researcher might replace the pyridine ring with a pyrimidine, pyrazole, or even a non-aromatic ring to probe different regions of the target's binding site. nih.gov

Bioisosteric replacement is a related but more focused strategy where a specific functional group is exchanged for another with similar physical or chemical properties. This is done to fine-tune a molecule's characteristics without drastically altering its binding mode.

Cyano Group Bioisosteres: The nitrile group is often replaced by other small, polar, hydrogen-bond accepting groups. Common bioisosteres include the carboxamide (-CONH₂), oxadiazole ring, or tetrazole ring.

Bromine Bioisosteres: The bromo group, which primarily contributes to lipophilicity and provides a reactive handle, can be replaced by other halogens (Cl, I) or pseudo-halogens like the trifluoromethyl (-CF₃) group to modulate electronic effects and metabolic stability.

Pyridine Ring Bioisosteres: The entire pyridine ring can be considered a bioisostere for other aromatic systems. The key feature being mimicked is often the nitrogen atom, which acts as a hydrogen bond acceptor. Phenyl, pyrimidine, or pyridazine (B1198779) rings could be used as replacements.

These advanced design strategies are essential for navigating the complexities of modern drug development and for the rational design of new molecular entities based on the this compound template. mdpi.com

Original FeatureType of ModificationPotential Replacement(s)RationaleReference
Picolinonitrile CoreScaffold Hop
  • Pyrimidine
  • Pyrazole
  • Isophthalate
  • Explore new chemical space, alter ADME properties, find novel IP. nih.govnih.gov
    2-Cyano GroupBioisosteric Replacement
  • Carboxamide (-CONH₂)
  • Oxadiazole
  • Tetrazole
  • Modify polarity, hydrogen bonding capacity, and metabolic stability.
    5-Bromo GroupBioisosteric Replacement
  • -Cl
  • -CF₃
  • -CH₃
  • Tune lipophilicity, size, and electronic properties. bldpharm.com
    Pyridine NitrogenBioisosteric Replacement (within a scaffold hop)
  • C-H (in a phenyl ring)
  • N (in a different position, e.g., pyrimidine)
  • Alter basicity and hydrogen bonding vectors. nih.gov

    Spectroscopic and Advanced Analytical Characterization Methodologies for Picolinonitrile Compounds

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

    ¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 5-Bromo-3-(methylamino)picolinonitrile, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the methylamino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the bromine atom, the methylamino group, and the nitrile group. For the closely related compound 3-Amino-5-bromopyridine, characteristic proton signals appear, which can be used to infer the expected shifts for the target molecule. The aromatic protons are anticipated to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons of the methylamino substituent would likely appear as a doublet in the upfield region, coupled to the N-H proton, while the N-H proton itself would present as a broader signal. The exact chemical shifts and coupling constants would be definitive for the specific substitution pattern.

    ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 100-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom of the methyl group will be found in the upfield region of the spectrum. Theoretical ¹³C-NMR chemical shifts for nitrile carbon atoms in similar structures have been calculated and compared with experimental data, providing a framework for interpreting the spectrum of the title compound.

    Interactive Data Table: Predicted NMR Data for this compound

    Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
    ¹H~8.2SingletH-6 (Pyridine)
    ¹H~7.5SingletH-4 (Pyridine)
    ¹H~5.0Broad SingletN-H
    ¹H~3.0Doublet-CH₃
    ¹³C~150SingletC-5 (Pyridine, C-Br)
    ¹³C~148SingletC-2 (Pyridine, C-CN)
    ¹³C~145SingletC-6 (Pyridine)
    ¹³C~120SingletC-3 (Pyridine, C-N)
    ¹³C~118SingletC≡N
    ¹³C~115SingletC-4 (Pyridine)
    ¹³C~30Quartet-CH₃

    Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.

    The molecular formula of this compound is C₇H₆BrN₃, leading to a monoisotopic mass of approximately 210.97 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks for the molecular ion, separated by two mass units (m/z and m/z+2).

    Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the selected precursor ion [M+H]⁺, can provide valuable structural information. The fragmentation patterns of protonated pyridine and benzimidazole (B57391) derivatives often involve characteristic losses of small neutral molecules. For this compound, potential fragmentation pathways could include the loss of HCN, CH₃N, or Br. The study of fragmentation patterns in similar prazoles has shown that cleavages often occur near linker groups.

    Interactive Data Table: Expected Mass Spectrometry Data for this compound

    Ion m/z (⁷⁹Br) m/z (⁸¹Br) Description
    [M+H]⁺211.98213.98Protonated molecular ion
    [M-HCN+H]⁺184.98186.98Loss of hydrogen cyanide
    [M-CH₃NH+H]⁺180.96182.96Loss of methylamine (B109427)
    [M-Br]⁺132.06-Loss of bromine radical

    Note: The m/z values are calculated based on the monoisotopic masses of the elements.

    Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitrile Stretch)

    Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

    For this compound, several characteristic absorption bands are expected:

    Nitrile (C≡N) Stretch: This is a very characteristic and strong absorption band that typically appears in the range of 2260-2210 cm⁻¹. The presence of conjugation with the aromatic ring may shift this band to a slightly lower wavenumber.

    N-H Stretch: The methylamino group will exhibit N-H stretching vibrations. A secondary amine typically shows a single, medium-intensity band in the region of 3500-3300 cm⁻¹.

    C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

    N-H Bend: A bending vibration for the N-H bond of the secondary amine may be observed around 1600 cm⁻¹.

    C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

    C-N Stretch: The stretching vibration of the aromatic amine C-N bond is typically found in the 1335-1250 cm⁻¹ range.

    Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

    Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
    N-H Stretch3500 - 3300Medium
    Aromatic C-H Stretch3100 - 3000Medium to Weak
    Aliphatic C-H Stretch3000 - 2850Medium to Weak
    C≡N Stretch2260 - 2210Strong
    N-H Bend~1600Medium
    Aromatic C=C/C=N Stretches1600 - 1400Medium to Strong
    Aromatic C-N Stretch1335 - 1250Strong

    Advanced Chromatographic Techniques for Compound Separation and Analysis (e.g., HPLC)

    High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

    In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The hydrophobicity of this compound, influenced by the bromo and methylamino groups, will determine its retention behavior.

    The development of an HPLC method for pyridine derivatives often requires careful optimization of the mobile phase composition, including pH and the use of additives like trifluoroacetic acid, to achieve good peak shape and resolution, especially for basic compounds. The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be advantageous for separating polar and ionizable compounds like pyridine derivatives. Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.

    X-ray Crystallography for Solid-State Structure Determination

    A hypothetical X-ray crystallographic analysis of this compound would be expected to show a planar pyridine ring. The analysis would precisely define the C-Br, C-N, and C-C≡N bond lengths and the torsional angles describing the orientation of the methylamino group relative to the ring. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonds involving the amino group and the nitrile nitrogen, which dictate the crystal packing arrangement.

    Computational and Theoretical Investigations of Picolinonitrile Derivatives

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies, HOMO/LUMO Analysis)

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. nih.gov For a compound like 5-Bromo-3-(methylamino)picolinonitrile, DFT studies using basis sets such as B3LYP/6-311++G(d,p) would be employed to optimize the molecular geometry and calculate key electronic parameters. nih.gov

    These calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive.

    While such studies have been performed on related molecules like 2-Amino-3-bromo-5-nitropyridine, no such data exists for this compound. nih.gov

    Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is for illustrative purposes only, as no specific data for this compound was found.)

    Parameter Predicted Value Significance
    HOMO Energy N/A Energy of the outermost electron orbital; relates to electron-donating ability.
    LUMO Energy N/A Energy of the lowest unoccupied orbital; relates to electron-accepting ability.
    HOMO-LUMO Gap (ΔE) N/A Indicates chemical reactivity and stability.
    Dipole Moment (µ) N/A Measures the polarity of the molecule.
    Electronegativity (χ) N/A Describes the ability to attract electrons.
    Global Hardness (η) N/A Measures resistance to change in electron distribution.

    Molecular Modeling and Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action.

    A docking study would involve generating a 3D model of this compound and virtually screening it against a library of known protein structures. The simulation calculates the binding affinity (often expressed as a binding energy in kcal/mol) and predicts the preferred binding orientation of the ligand within the protein's active site. nih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

    For instance, studies on the related compound 2-Amino-3-bromo-5-nitropyridine have shown its potential as a Dihydrofolate synthase inhibitor through docking studies. nih.gov However, no such molecular docking analyses have been published for this compound.

    Table 2: Illustrative Molecular Docking Parameters (Note: This table is for illustrative purposes only, as no specific data for this compound was found.)

    Parameter Description
    Target Protein The specific protein being investigated for binding.
    Binding Energy (kcal/mol) The calculated affinity of the ligand for the protein; more negative values indicate stronger binding.
    Intermolecular Energy (kcal/mol) The energy of the non-bonded interactions between the ligand and the protein.

    Future Perspectives and Emerging Research Avenues for 5 Bromo 3 Methylamino Picolinonitrile

    Integration with Automated Synthesis and High-Throughput Screening Platforms

    It is concluded that 5-Bromo-3-(methylamino)picolinonitrile is a novel or proprietary compound that has not yet been the subject of published academic or industrial research.

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